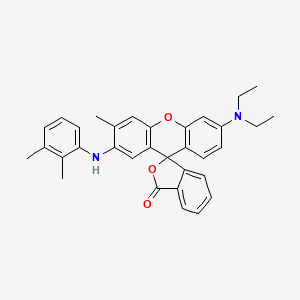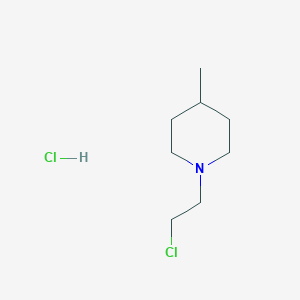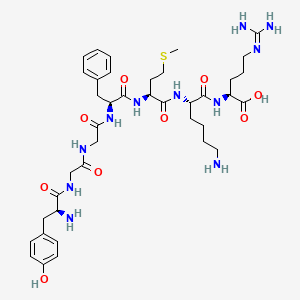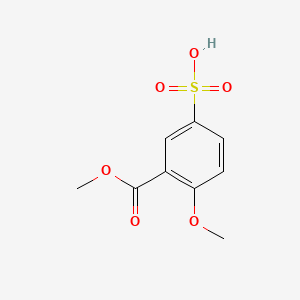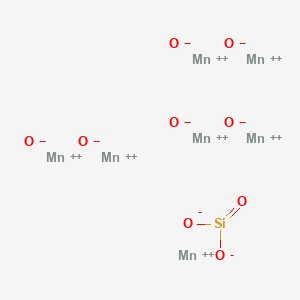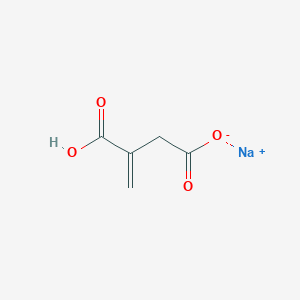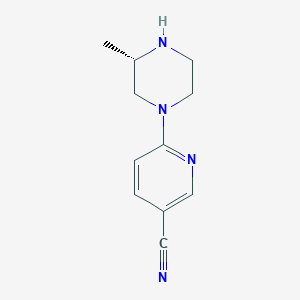![molecular formula C22H10F6O9S2 B1499393 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) CAS No. 1195931-66-8](/img/structure/B1499393.png)
3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate)
Übersicht
Beschreibung
3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) is a useful research compound. Its molecular formula is C22H10F6O9S2 and its molecular weight is 596.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszenzpolarisationsbasierter kompetitiver Bindungsassay
Die Verbindung wurde als Sonde für einen fluoreszenzpolarisationsbasierten kompetitiven Bindungsassay synthetisiert . Das isobenzofuran-kondensierte Ringsystem der Verbindung ist nahezu planar und steht fast senkrecht zum zentralen Ring des Xanthensystems . Diese Eigenschaft macht sie für die Verwendung in fluoreszenzpolarisationsbasierten Assays geeignet.
Perovskit-Solarzellen
Die Verbindung wurde bei der Entwicklung von Perovskit-Solarzellen eingesetzt . Moleküle von Natrium-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olat) (SSB) wurden in die SnO2-Elektronentransportschicht (ETL) eingebettet, was zu einer Modifizierung der SnO2- und Perovskit-Grenzfläche führte . Diese molekulare Behandlung verbesserte die Qualität des SnO2-Films, reduzierte die Dichte der Falle und verbesserte die Ladungsextraktion . Infolgedessen verbesserten sich die photovoltaischen Leistungen der Perovskit-Solarzellen mit den SSB-Bauelementen und erreichten einen beeindruckenden Wirkungsgrad von bis zu 22,64 % .
Synthese von fluoreszierenden Partikeln
Die Verbindung wurde bei der Synthese von fluoreszierenden Partikeln eingesetzt . Die einzigartigen Eigenschaften der Verbindung machen sie für die Herstellung von Partikeln geeignet, die in verschiedenen Anwendungen eingesetzt werden können, darunter biologische Bildgebung und Sensorik .
Defektpassivierung in Solarzellen
Die Verbindung wurde zur Defektpassivierung in Solarzellen eingesetzt . Die Defektpassivierung mit organischen Molekülen ist eine bedeutende Strategie zur Verbesserung von Perovskit-Solarzellen (PSCs) . Die Verbindung trägt dazu bei, die Ladungsextraktion und -rekombination im unteren Teil des Perovskitfilms zu reduzieren, wodurch die Leistung der Solarzelle verbessert wird .
Wirkmechanismus
Target of Action
The primary target of 3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl bis(trifluoromethanesulfonate) is the electron transport layer (ETL) in perovskite solar cells . The ETL plays a crucial role in the operation of these cells, facilitating the transport of electrons and preventing their recombination with holes.
Mode of Action
The compound interacts with its target by being pre-buried into the ETL, which results in the modification of the interface between the ETL and the perovskite layer . This treatment improves the quality of the ETL film and enhances the interfacial interaction between the ETL and the perovskite .
Biochemical Pathways
The compound’s action affects the pathway of electron transport in perovskite solar cells. By modifying the ETL and perovskite interface, it substantially reduces the trap state density and enhances charge extraction . This leads to improved photovoltaic performances of the solar cells .
Pharmacokinetics
By reducing trap state density, it enhances the availability and mobility of electrons, thereby improving the efficiency of the solar cells .
Result of Action
The molecular effect of the compound’s action is the modification of the ETL and perovskite interface . On a cellular level, this results in reduced trap state density and enhanced charge extraction . The overall effect is an improvement in the photovoltaic performances of the perovskite solar cells, with efficiencies of up to 22.64% reported .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the devices treated with this compound demonstrated enhanced stability in air (at approximately 25 °C at approximately 30% humidity) and in an N2 environment under continuous illumination .
Eigenschaften
IUPAC Name |
[3-oxo-6'-(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F6O9S2/c23-21(24,25)38(30,31)36-11-5-7-15-17(9-11)34-18-10-12(37-39(32,33)22(26,27)28)6-8-16(18)20(15)14-4-2-1-3-13(14)19(29)35-20/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBLHRSNJXRAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OS(=O)(=O)C(F)(F)F)OC5=C3C=CC(=C5)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F6O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Amino-N-((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)propanamide](/img/structure/B1499312.png)
